

# A Technical Guide to Cy5.5-SE: Properties, Protocols, and Applications

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## Compound of Interest

Compound Name:	Cy5.5-SE
Cat. No.:	B15597313

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Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Cy5.5 Succinimidyl Ester (SE), a near-infrared (NIR) fluorescent dye widely utilized for labeling biomolecules. We will cover its core spectral and physicochemical properties, detailed experimental protocols for conjugation, and its applications in various research fields, including *in vivo* imaging and immunofluorescence.

## Core Properties of Cy5.5-SE

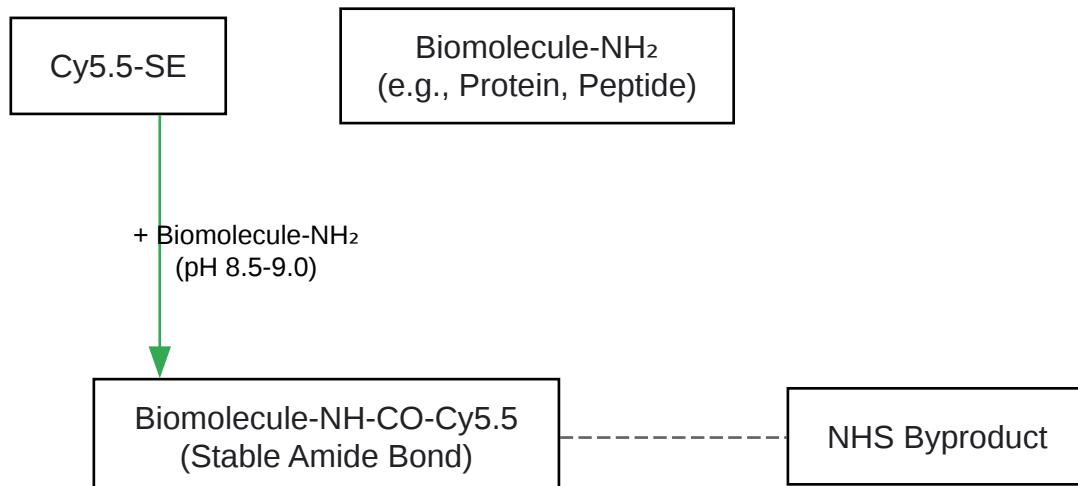
Cy5.5 is a bright and photostable cyanine dye that fluoresces in the near-infrared spectrum.<sup>[1]</sup> This spectral range is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio.<sup>[2][3]</sup> The succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester is the most common amine-reactive functional group used to conjugate the Cy5.5 dye to primary amines (R-NH<sub>2</sub>) on proteins, peptides, and amine-modified oligonucleotides.<sup>[1][4]</sup> Cy5.5 conjugates are known to be pH-insensitive between pH 4 and 10.<sup>[1]</sup>

Table 1: Physicochemical and Spectral Properties of **Cy5.5-SE**

Property	Value	References
Excitation Maximum ( $\lambda_{\text{ex}}$ )	~675 - 684 nm	[5][6]
Emission Maximum ( $\lambda_{\text{em}}$ )	~694 - 710 nm	[5][6]
Molar Extinction Coefficient ( $\epsilon$ )	~190,000 - 198,000 $\text{M}^{-1}\text{cm}^{-1}$	[6]
Fluorescence Quantum Yield ( $\Phi$ )	~0.2 - 0.28	[6]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[1][4]
Reactivity	Primary amines	[1][4]
Solubility	Soluble in organic solvents (DMSO, DMF)	[6][7]
Storage Conditions	Store at -20°C, protected from light, desiccate	[5][8]

## Principle of Amine-Reactive Labeling

The core of the labeling process is the acylation reaction between the Cy5.5 NHS ester and a primary amine. This reaction targets the N-terminus of proteins and the epsilon-amino group of lysine residues. The NHS ester reacts with the nucleophilic amine in a buffer with a slightly alkaline pH (typically 8.5-9.0) to form a stable, covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.<sup>[9]</sup> Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the target molecule for reaction with the dye.<sup>[10][11]</sup>



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Diagram 1: Covalent conjugation of **Cy5.5-SE** to a primary amine.

## Experimental Protocols

This section provides a detailed methodology for labeling an antibody with **Cy5.5-SE**. The principles can be adapted for other proteins.

- Protein Purity and Concentration: The antibody should be purified and at a concentration of at least 2 mg/mL for efficient labeling.[12][13]
- Buffer Selection: The protein must be in an amine-free buffer, such as 0.1 M sodium bicarbonate (pH 8.5-9.0) or PBS.[10][13] If the buffer contains Tris or glycine, dialysis is required to exchange the buffer.[10]
- Dye-to-Protein Ratio: The optimal molar ratio of dye to protein needs to be determined empirically. A starting point of a 10:1 molar ratio is often recommended.[13][14] Over-labeling can lead to solubility issues and fluorescence quenching.[12]

This protocol is for labeling approximately 1 mg of an antibody.

### A. Reagent Preparation

- Antibody Solution: Prepare 100 µL of the antibody at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).[10][15]

- **Cy5.5-SE** Stock Solution: Immediately before use, bring the vial of **Cy5.5-SE** to room temperature.[9] Add anhydrous DMSO or DMF to create a 10 mg/mL or 10 mM stock solution.[10][13] Vortex until fully dissolved.[13]

#### B. Labeling Reaction

- Add the calculated amount of **Cy5.5-SE** stock solution to the antibody solution. For a 10:1 molar ratio, this is typically a small volume (e.g., 5-10  $\mu$ L).[10][14]
- Mix gently by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.[13]
- Incubate the reaction for 1 hour at room temperature, protected from light.[10][12] Gentle mixing on a rotary shaker is recommended.[10]

#### C. Purification of the Labeled Conjugate

- Prepare a spin desalting column (e.g., Sephadex G-25) by centrifuging to remove the storage buffer.[10][15] Wash the column resin multiple times with an elution buffer like PBS. [9][15]
- Load the entire reaction mixture onto the center of the prepared column.[15]
- Centrifuge the column (e.g., at ~1,500 x g for 2 minutes) to collect the eluate.[10][15] The larger, labeled antibody will pass through, while the smaller, unconjugated dye molecules are retained by the resin.[9]
- Repeat the elution with a second spin column if necessary to ensure complete removal of free dye.[15]

#### D. Storage and Characterization

- Store the purified conjugate in a light-protected tube at 4°C for short-term use or at -20°C (with 20-30% glycerol) for long-term storage.[10][15]
- (Optional) Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5). The DOL can be calculated using

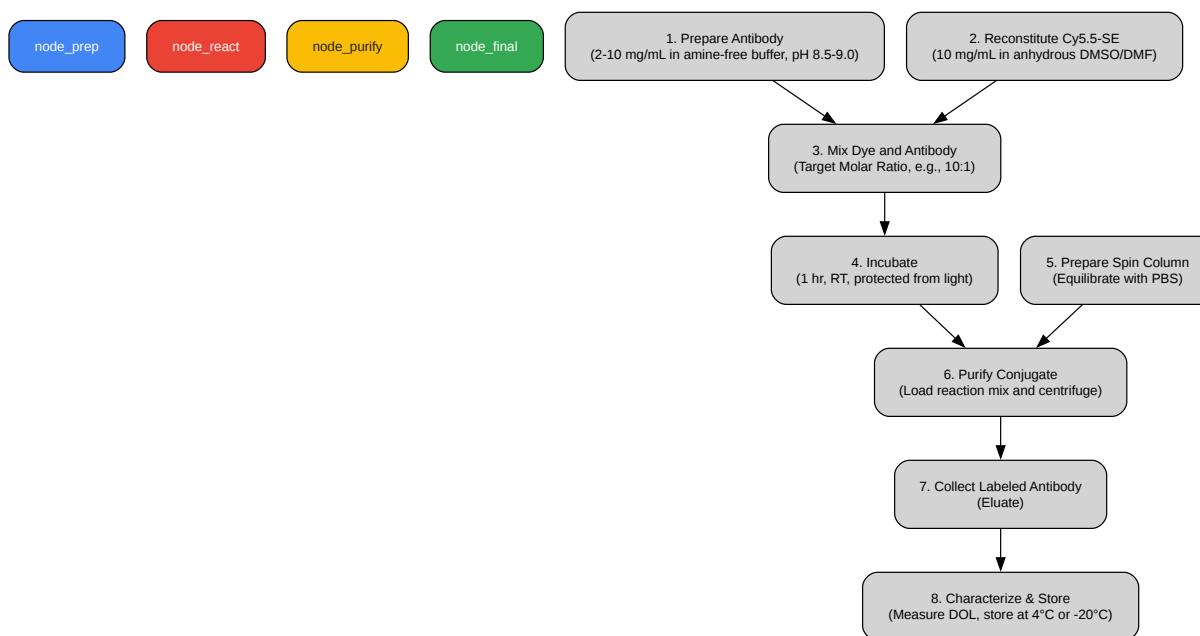
the following formula:

$$DOL = (A_{\text{max}} \times \varepsilon_{\text{protein}}) / ((A_{280} - CF_{280} \times A_{\text{max}}) \times \varepsilon_{\text{dye}})$$

Where:

- $A_{\text{max}}$  is the absorbance at the dye's excitation maximum.
- $A_{280}$  is the absorbance at 280 nm.
- $\varepsilon_{\text{protein}}$  is the molar extinction coefficient of the protein (e.g.,  $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$  for IgG).
- $\varepsilon_{\text{dye}}$  is the molar extinction coefficient of Cy5.5 (see Table 1).
- $CF_{280}$  is the correction factor for the dye's absorbance at 280 nm (typically  $\sim 0.03\text{-}0.05$ ).

[\[6\]](#)[\[7\]](#)



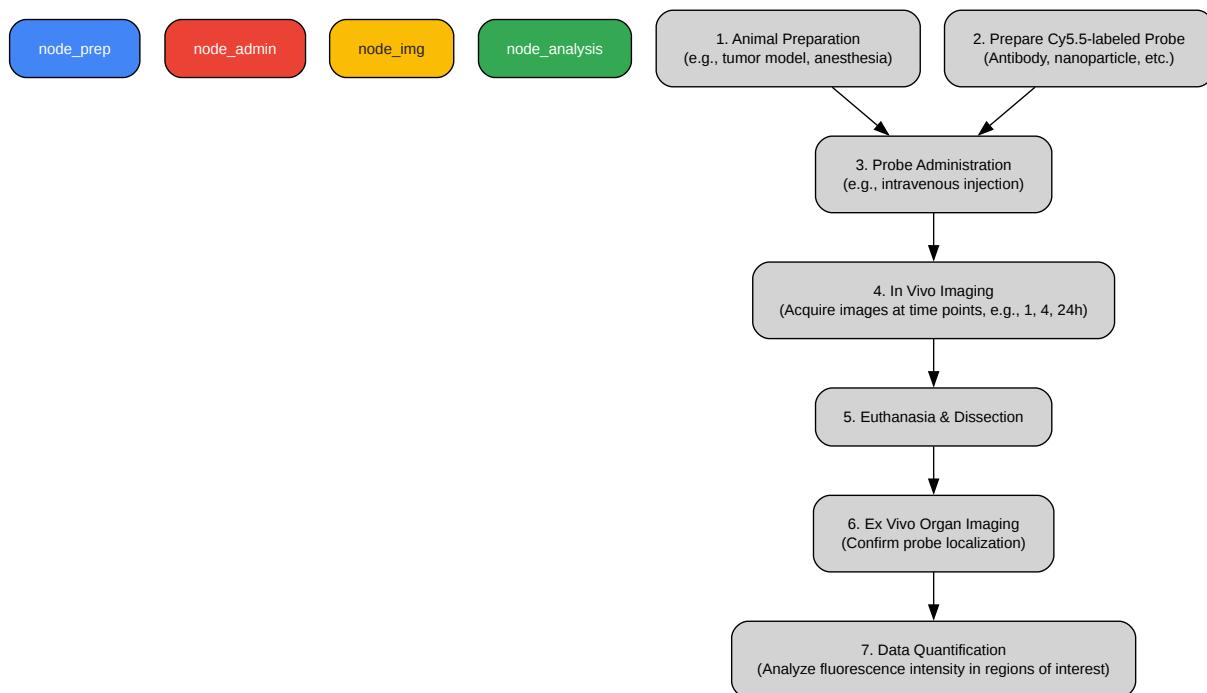
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Diagram 2: General workflow for labeling antibodies with Cy5.5-SE.

## Key Applications

The favorable near-infrared properties of Cy5.5 make it a versatile tool for numerous applications.

Cy5.5 is extensively used for in vivo imaging in small animal models to study disease processes, monitor therapeutic responses, and track the biodistribution of biomolecules or nanoparticles.[2][16] Its NIR emission minimizes signal absorption and scattering by biological tissues, enabling visualization at greater depths.[2]



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Diagram 3: Typical experimental workflow for in vivo imaging.

### Experimental Protocol: In Vivo Biodistribution Study

- Animal and Probe Preparation: Prepare healthy or tumor-bearing mice according to IACUC protocols. Prepare the Cy5.5-labeled agent at the desired concentration in a sterile vehicle like PBS.[17]
- Probe Administration: Administer the probe to a cohort of mice (typically 3-5 per time point), often via intravenous injection.[17]
- In Vivo Imaging: At predetermined time points (e.g., 1h, 4h, 24h, 48h), anesthetize the animals and acquire whole-body images using an in vivo imaging system equipped with appropriate filters (e.g., Excitation: ~675 nm, Emission: ~720 nm).[17][18]
- Ex Vivo Analysis: At the final time point, euthanize the animals. Perfuse with saline, and carefully dissect major organs (liver, spleen, kidneys, lungs, tumor, etc.).[17]
- Data Quantification: Arrange the organs in the imaging chamber, acquire a final fluorescence image, and quantify the signal intensity per organ to determine the biodistribution profile.[17]

Cy5.5-labeled antibodies are also valuable reagents for a variety of standard immunoassays.

- Immunofluorescence (IF): Used for staining cells or tissue sections. The protocol involves cell fixation, permeabilization (for intracellular targets), blocking, incubation with the Cy5.5-labeled primary or a secondary antibody, and visualization with a fluorescence microscope. [19]
- Flow Cytometry: Its far-red emission allows it to be easily incorporated into multicolor panels with minimal spectral overlap with dyes in the blue, green, and yellow channels.[3]
- ELISA and Western Blotting: Cy5.5-conjugates can be used as detection reagents in various plate-based assays and for quantitative Western blotting, offering a fluorescent alternative to traditional enzymatic detection methods.[3][10]

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